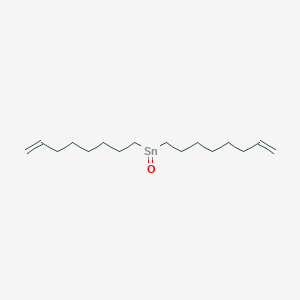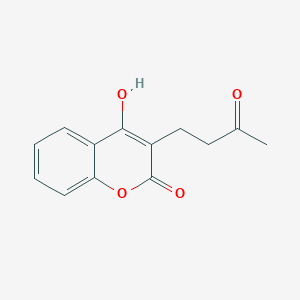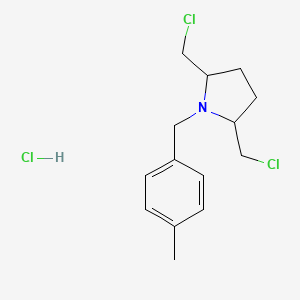
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of two chloromethyl groups attached to the pyrrolidine ring and a p-methylbenzyl group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Introduction of Chloromethyl Groups: The chloromethyl groups can be introduced by reacting the pyrrolidine ring with formaldehyde and hydrochloric acid, resulting in the formation of bis(chloromethyl) derivatives.
Attachment of p-Methylbenzyl Group: The p-methylbenzyl group can be attached to the pyrrolidine ring through a nucleophilic substitution reaction using p-methylbenzyl chloride and a suitable base.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Depending on the nucleophile, products such as amines, ethers, or thioethers are formed.
Oxidation Products: Aldehydes or carboxylic acids are the major products.
Reduction Products: Methyl derivatives are obtained.
Scientific Research Applications
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The p-methylbenzyl group may enhance the compound’s binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(chloromethyl)pyrrolidine hydrochloride: Lacks the p-methylbenzyl group, resulting in different reactivity and applications.
1-(p-Methylbenzyl)pyrrolidine hydrochloride: Lacks the chloromethyl groups, affecting its chemical behavior and uses.
2,5-Dimethyl-1-(p-methylbenzyl)pyrrolidine hydrochloride: Contains methyl groups instead of chloromethyl groups, leading to different reaction pathways.
Uniqueness
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride is unique due to the presence of both chloromethyl and p-methylbenzyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
100792-96-9 |
|---|---|
Molecular Formula |
C14H20Cl3N |
Molecular Weight |
308.7 g/mol |
IUPAC Name |
2,5-bis(chloromethyl)-1-[(4-methylphenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H19Cl2N.ClH/c1-11-2-4-12(5-3-11)10-17-13(8-15)6-7-14(17)9-16;/h2-5,13-14H,6-10H2,1H3;1H |
InChI Key |
QGSGMSAXYCHPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(CCC2CCl)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
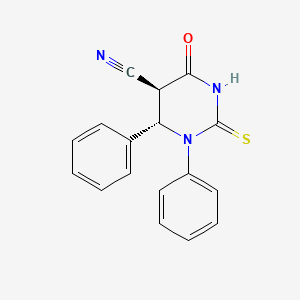
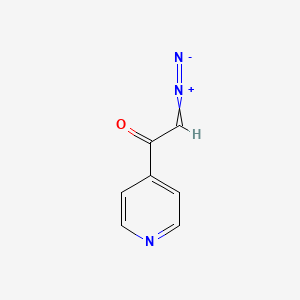
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
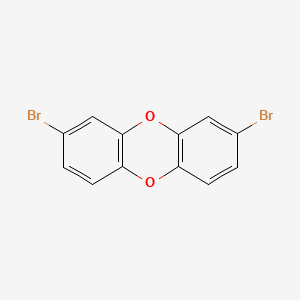
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
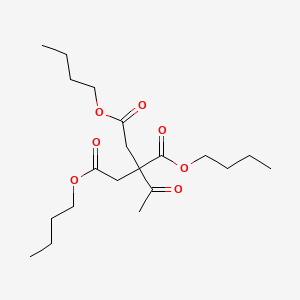
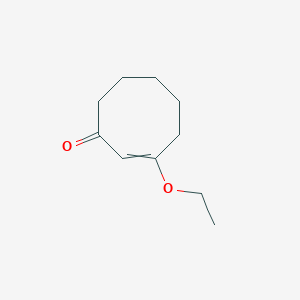

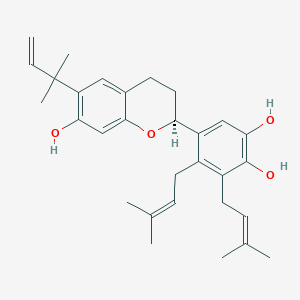
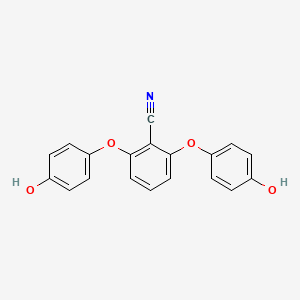
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
